N-(2-thien-2-ylethyl)hydrazinecarbothioamide
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Overview
Description
N-(2-thien-2-ylethyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C₇H₁₁N₃S₂ and a molecular weight of 201.31 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a thienyl group attached to an ethyl chain, linked to a hydrazinecarbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-thien-2-ylethyl)hydrazinecarbothioamide typically involves the reaction of 2-thienylacetic acid with hydrazinecarbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
2-thienylacetic acid+hydrazinecarbothioamide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-thien-2-ylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various hydrazinecarbothioamide derivatives.
Scientific Research Applications
N-(2-thien-2-ylethyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-thien-2-ylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can facilitate binding to hydrophobic pockets, while the hydrazinecarbothioamide moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-(2-thien-2-ylethyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-(2-thien-2-ylethyl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-(2-thien-2-ylethyl)hydrazinecarboxylate: Contains a carboxylate group instead of a carbothioamide group.
This compound derivatives: Various derivatives with different substituents on the thienyl or hydrazinecarbothioamide moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-amino-3-(2-thiophen-2-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S2/c8-10-7(11)9-4-3-6-2-1-5-12-6/h1-2,5H,3-4,8H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMVNDFHVTZQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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